molecular formula C18H18N2O3S B2533846 (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide CAS No. 865543-98-2

(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide

Cat. No.: B2533846
CAS No.: 865543-98-2
M. Wt: 342.41
InChI Key: ONBPOHPMZVDURS-VHEBQXMUSA-N
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Description

(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide typically involves the condensation of 3,4-dimethylbenzo[d]thiazol-2(3H)-one with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of novel materials with unique properties.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe for detecting specific biomolecules. Its benzothiazole moiety allows it to interact with various biological targets, making it useful in imaging and diagnostic applications.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry

In the industrial sector, this compound is used in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The benzothiazole moiety can bind to proteins, enzymes, or nucleic acids, modulating their activity. For example, in cancer cells, the compound may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thioflavin T: A benzothiazole derivative used as a fluorescent dye for detecting amyloid fibrils.

    Benzothiazole: A parent compound with various derivatives used in different applications.

    2-Aminobenzothiazole: A compound with applications in medicinal chemistry and materials science.

Uniqueness

(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is unique due to its specific substitution pattern and electronic properties. The presence of both dimethyl and dimethoxy groups enhances its reactivity and potential for various applications. Its ability to act as a fluorescent probe and its potential therapeutic properties set it apart from other benzothiazole derivatives.

Properties

IUPAC Name

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-11-6-5-7-15-16(11)20(2)18(24-15)19-17(21)13-9-8-12(22-3)10-14(13)23-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBPOHPMZVDURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=C(C=C(C=C3)OC)OC)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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